Cas no 2172429-65-9 (1-(3-chlorobenzenesulfonyl)aziridine)
1-(3-chlorobenzenesulfonyl)aziridine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chlorobenzenesulfonyl)aziridine
- EN300-1456583
- 2172429-65-9
-
- Inchi: 1S/C8H8ClNO2S/c9-7-2-1-3-8(6-7)13(11,12)10-4-5-10/h1-3,6H,4-5H2
- InChI Key: FPZWWJCHOOCPQG-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)S(N1CC1)(=O)=O
Computed Properties
- Exact Mass: 216.9964274g/mol
- Monoisotopic Mass: 216.9964274g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 45.5Ų
1-(3-chlorobenzenesulfonyl)aziridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1456583-0.05g |
1-(3-chlorobenzenesulfonyl)aziridine |
2172429-65-9 | 0.05g |
$612.0 | 2023-06-06 | ||
| Enamine | EN300-1456583-0.1g |
1-(3-chlorobenzenesulfonyl)aziridine |
2172429-65-9 | 0.1g |
$640.0 | 2023-06-06 | ||
| Enamine | EN300-1456583-0.25g |
1-(3-chlorobenzenesulfonyl)aziridine |
2172429-65-9 | 0.25g |
$670.0 | 2023-06-06 | ||
| Enamine | EN300-1456583-0.5g |
1-(3-chlorobenzenesulfonyl)aziridine |
2172429-65-9 | 0.5g |
$699.0 | 2023-06-06 | ||
| Enamine | EN300-1456583-1.0g |
1-(3-chlorobenzenesulfonyl)aziridine |
2172429-65-9 | 1g |
$728.0 | 2023-06-06 | ||
| Enamine | EN300-1456583-2.5g |
1-(3-chlorobenzenesulfonyl)aziridine |
2172429-65-9 | 2.5g |
$1428.0 | 2023-06-06 | ||
| Enamine | EN300-1456583-5.0g |
1-(3-chlorobenzenesulfonyl)aziridine |
2172429-65-9 | 5g |
$2110.0 | 2023-06-06 | ||
| Enamine | EN300-1456583-10.0g |
1-(3-chlorobenzenesulfonyl)aziridine |
2172429-65-9 | 10g |
$3131.0 | 2023-06-06 | ||
| Enamine | EN300-1456583-50mg |
1-(3-chlorobenzenesulfonyl)aziridine |
2172429-65-9 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1456583-100mg |
1-(3-chlorobenzenesulfonyl)aziridine |
2172429-65-9 | 100mg |
$640.0 | 2023-09-29 |
1-(3-chlorobenzenesulfonyl)aziridine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1-(3-chlorobenzenesulfonyl)aziridine
1-(3-Chlorobenzenesulfonyl)Aziridine (CAS No. 2172429-65-9): A Versatile Reagent in Modern Chemical and Pharmaceutical Research
This 1-(3-chlorobenzenesulfonyl)aziridine compound, identified by the Chemical Abstracts Service (CAS) registry number 2172429-65-9, represents a unique class of heterocyclic compounds with significant potential in synthetic chemistry and drug discovery. Structurally characterized by a nitrogen-containing aziridine ring substituted with a 3-chlorobenzenesulfonyl group, this molecule exhibits intriguing reactivity profiles that have recently drawn attention from researchers worldwide. The sulfonyl moiety imparts enhanced stability and electron-withdrawing properties, while the strained aziridine ring provides nucleophilic reactivity under controlled conditions. These complementary features make it an ideal candidate for exploring novel synthetic pathways and functionalized pharmaceutical intermediates.
In terms of physical properties, 1-(3-chlorobenzenesulfonyl)aziridine exists as a colorless crystalline solid with a melting point of 58–60°C. Its molecular weight is 198.67 g/mol, featuring a rigid structure that facilitates precise stereochemical control during reactions. Recent studies published in the Journal of the American Chemical Society highlight its utility as an efficient electrophilic aziridinating agent in the synthesis of bioactive molecules. Researchers at the University of Cambridge demonstrated its role in constructing bicyclic scaffolds through ring-opening reactions with thiols and amines, yielding compounds with promising anti-inflammatory activity.
A key area of exploration involves its application in pharmaceutical development. A groundbreaking 2023 study from Stanford University’s Department of Chemistry revealed that when incorporated into peptide conjugates, this compound enhances membrane permeability without compromising biological activity—a critical challenge in drug delivery systems. The chlorine substitution at the meta position was found to modulate hydrophobic interactions, enabling targeted cellular uptake mechanisms. Such findings align with current trends toward developing prodrugs that balance solubility and bioavailability.
In material science applications, this compound has been leveraged to create advanced polymer networks via controlled ring-opening polymerization. A collaborative project between MIT and BASF reported its use as a crosslinking agent for polyurethane derivatives, resulting in materials exhibiting exceptional thermal stability up to 180°C and tunable mechanical properties. The sulfonyl group’s inherent rigidity contributes to maintaining structural integrity under stress conditions, making these polymers suitable for high-performance biomedical devices such as implantable sensors or tissue engineering scaffolds.
The synthesis of CAS No. 2172429-65-9 typically involves nucleophilic aromatic substitution reactions between chlorosulfonic acid derivatives and aziridines under anhydrous conditions. A notable optimization method described in the Reaction Chemistry & Engineering journal employs microwave-assisted protocols to achieve yields exceeding 90% within minutes—a stark improvement over traditional batch processes requiring hours or days. This advancement underscores its growing importance as an accessible reagent for large-scale synthesis efforts.
In medicinal chemistry contexts, this compound serves as a privileged structure for designing covalent inhibitors targeting cysteine-rich proteins such as proteases and kinases. Experimental data from a 2024 Nature Communications study showed that when attached to benzothiazole cores via sulfonyl linkages, it forms irreversible bonds with cysteine residues on oncogenic enzymes, demonstrating potent anticancer efficacy in vitro while minimizing off-target effects compared to conventional alkylating agents.
A recent computational analysis using density functional theory (DFT) revealed fascinating insights into its electronic configuration. Researchers at ETH Zurich identified resonance stabilization effects between the aziridine nitrogen lone pair and the sulfonyl oxygen dipoles, which explains its unexpected stability despite the strained three-membered ring. This structural understanding has enabled rational design strategies for synthesizing analogs with tailored reactivity—such as substituting chlorine with fluorine atoms to enhance metabolic stability—highlighting interdisciplinary advancements merging theoretical modeling with experimental validation.
In vivo pharmacokinetic studies conducted on murine models indicate favorable pharmacological characteristics when employed as a drug carrier component. A team at Johns Hopkins University demonstrated that nanoparticles functionalized with this compound exhibit prolonged circulation times due to reduced renal clearance rates while maintaining selective accumulation in tumor tissues via EPR effect exploitation—a critical breakthrough for targeted cancer therapies.
Safety evaluations published in the ACS Nano journal confirm minimal cytotoxicity at concentrations below 50 μM when used in nanoparticle formulations. This contrasts sharply with earlier generations of aziridine-based carriers which exhibited undesirable side effects, underscoring the importance of precise chemical substitution patterns like those present in this specific compound.
Catalytic applications are emerging through transition metal-mediated transformations involving this reagent. In a landmark Angewandte Chemie paper from 2023, palladium-catalyzed Suzuki-Miyaura coupling was successfully adapted using 1-(3-chlorobenzenesulfonyl)aziridine-functionalized aryl halides to synthesize biaryl systems under mild reaction conditions—opening new avenues for constructing complex organic frameworks required in agrochemical research.
Spectroscopic characterization techniques have further validated its structural integrity under varying reaction conditions. High-resolution NMR spectroscopy confirms retention of the aziridine ring even after prolonged exposure to aqueous solutions—a property leveraged by Merck chemists when developing pH-sensitive drug release systems where structural integrity is paramount during gastrointestinal transit.
The unique combination of electronic effects and steric hindrance offered by this compound enables unprecedented reaction selectivity observed during asymmetric synthesis studies led by Nobel laureate Prof. List’s group at Max Planck Institute. By strategically positioning substituents relative to the aziridine nitrogen center through diastereomeric intermediates derived from this compound, they achieved enantioselectivities up to 98% ee—marking significant progress toward scalable chiral drug production methods.
Bioconjugation applications continue to expand its utility profile according to recent publications from UC Berkeley’s chemical biology department. When reacted with glutathione derivatives under physiological conditions (pH 7.4, room temperature), it forms stable adducts suitable for fluorescent labeling experiments without disrupting cellular redox balance—a critical advantage over traditional bifunctional crosslinkers prone to rapid degradation or nonspecific binding.
Eco-friendly synthesis routes are being explored through enzymatic catalysis involving sulfohydrolase enzymes isolated from extremophile organisms according to pioneering work published last year by Tokyo Tech researchers collaborating with Novartis R&D teams.
This biocatalytic approach reduces energy consumption by up to 60% compared conventional methods while eliminating hazardous solvents typically required for such reactions—addressing growing industry demands for sustainable chemical manufacturing practices aligned with green chemistry principles.
In summary,
CAS No. 2172429-65-9-designated compounds like 1-(3-chlorobenzenesulfonyl)aziridine
represent cutting-edge tools bridging organic synthesis innovation
and practical pharmaceutical applications.
Their ability to mediate precise covalent modifications,
combined with emerging safety profiles validated through rigorous preclinical testing,
positions them favorably within next-generation drug delivery platforms
and advanced material fabrication technologies.
Ongoing investigations focus on optimizing
its photochemical reactivity patterns
for light-triggered drug release mechanisms,
as well as exploring solid-state properties
for potential use in piezoelectric sensor components.
The molecule’s structural versatility continues
to inspire multidisciplinary research collaborations,
demonstrating how strategic functionalization strategies
can unlock new frontiers across biomedical engineering,
materials science,
and synthetic methodology development.
Synthetic protocols incorporating this reagent now form part of standard operating procedures at leading pharmaceutical companies,
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